(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile
Overview
Description
(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylpyridinyl group, and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, this compound may be used in studies involving cell signaling pathways and receptor interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-chlorophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile
- (E)-2-(3-fluorophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile
Uniqueness
(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with molecular targets. This makes it distinct from similar compounds with different halogen substitutions.
Properties
IUPAC Name |
(E)-2-(3-bromophenyl)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3/c1-14-10-17(15(2)24(14)20-6-8-23-9-7-20)11-18(13-22)16-4-3-5-19(21)12-16/h3-12H,1-2H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVJCJUCUNCDG-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=C(C#N)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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